Bienvenue dans la boutique en ligne BenchChem!

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Lipophilicity Physicochemical profiling 1,3,4-Oxadiazole SAR

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 897619-76-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-carboxamide class. It features a 4-bromophenyl substituent at the oxadiazole 5-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position.

Molecular Formula C13H10BrN3O4
Molecular Weight 352.144
CAS No. 897619-76-0
Cat. No. B2966840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS897619-76-0
Molecular FormulaC13H10BrN3O4
Molecular Weight352.144
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
InChIKeyANFMPQOCJMWZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 897619-76-0) – Procurement-Relevant Identity and Core Characteristics


N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 897619-76-0) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-carboxamide class. It features a 4-bromophenyl substituent at the oxadiazole 5-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position . The 1,3,4-oxadiazole core is associated with lower lipophilicity (typically an order of magnitude lower log D) and improved metabolic stability relative to isomeric 1,2,4-oxadiazoles, properties that favour this scaffold in medicinal chemistry and chemical biology applications [1].

Why N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the 1,3,4-oxadiazole-2-carboxamide series, the 4-bromophenyl substituent confers a unique combination of moderate lipophilicity (ZINC-predicted logP = 3.71) and halogen-bond donor capacity that is not replicated by chloro, methoxy, heteroaryl, or cycloalkyl analogs [1]. The 5,6-dihydro-1,4-dioxine-2-carboxamide fragment further differentiates the compound from benzodioxine-fused or nitrofuran-containing comparators in terms of aromatic surface, conformational flexibility, and metabolic liability [2]. Direct substitution with these analogs without experimental validation risks unpredictable shifts in target engagement, ADME profile, and selectivity, as documented for matched molecular pairs in the 1,3,4-oxadiazole series [2]. The quantitative evidence below details where the bromophenyl-dioxine combination produces measurable, selection-relevant differentiation.

Product-Specific Quantitative Evidence Guide for N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide – Comparator-Based Differentiation


Lipophilicity Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The ZINC-predicted logP for the target 4-bromophenyl compound is 3.71, reflecting the contribution of the bromine atom to overall lipophilicity [1]. In 1,3,4-oxadiazole matched molecular pairs, replacement of a 4-bromophenyl group with a 4-chlorophenyl typically reduces logP by approximately 0.5–0.7 log units, while a 4-methoxyphenyl substituent lowers logP by 1.0–1.5 log units [2]. This positions the bromophenyl analog as the most lipophilic member among common 4-substituted phenyl congeners, a property that may favour membrane permeation in cellular assays but requires monitoring of solubility and metabolic clearance.

Lipophilicity Physicochemical profiling 1,3,4-Oxadiazole SAR

Halogen-Bond Donor Capacity: Bromine vs. Chlorine in 1,3,4-Oxadiazole Crystal Engineering and Target Recognition

The 4-bromophenyl group provides a σ-hole donor for Type II halogen–halogen and halogen–π interactions that is geometrically and energetically distinct from the 4-chlorophenyl group [1]. Crystallographic studies on 1,3,4-oxadiazole derivatives demonstrate that bromine engages in Br···π and Br···O contacts with interaction energies exceeding those of analogous Cl···π interactions by 1.5–3 kJ/mol, influencing solid-state packing, co-crystal formation, and potentially protein–ligand recognition modes [1][2]. The chloro analog (CAS 865287-26-9) lacks this enhanced halogen-bond donor strength and exhibits different intermolecular interaction patterns in the solid state.

Halogen bonding Crystal engineering Supramolecular interactions

Metabolic Stability Advantage of the 1,3,4-Oxadiazole Core Over 1,2,4-Oxadiazole Isosteres

A systematic comparison of 1,3,4-oxadiazole and 1,2,4-oxadiazole matched molecular pairs from the AstraZeneca compound collection revealed that the 1,3,4-isomer consistently exhibits an order of magnitude lower lipophilicity (log D) and significantly reduced hERG inhibition, alongside improved metabolic stability in human liver microsome (HLM) assays [1]. The target compound, bearing the 1,3,4-oxadiazole core, therefore benefits from this scaffold-level metabolic advantage relative to any 1,2,4-oxadiazole isostere that a user might consider as a structural alternative.

Metabolic stability Oxadiazole isomerism ADME

Carboxamide Linker Geometry: 5,6-Dihydro-1,4-dioxine vs. 2,3-Dihydrobenzo[b][1,4]dioxine (Benzodioxine) – Conformational and Aromatic Surface Differentiation

The 5,6-dihydro-1,4-dioxine-2-carboxamide linker in the target compound provides a non-aromatic, partially saturated dioxine ring with two sp³ carbons, whereas the benzodioxine analog (CAS 865287-26-9) incorporates a fused benzo ring that extends the aromatic surface and eliminates conformational degrees of freedom . The target compound has a smaller topological polar surface area (tPSA ≈ 104–107 Ų) and a lower molecular weight (352.14 Da) compared to the benzodioxine comparator (357.75 Da, tPSA not reported but inherently larger due to the additional aromatic ring) [1]. This difference in aromatic surface area and conformational flexibility can influence solubility, protein binding, and off-target promiscuity.

Conformational analysis Aromaticity Linker design

Antitubercular Selectivity Context: Dioxine-Carboxamide vs. Nitrofuran-Carboxamide Head Groups

The closely related nitrofuran analog N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide (Antitubercular agent-12, CAS 905677-04-5) has a reported MIC of 1.439 μg/mL against Mycobacterium tuberculosis and a CC₅₀ of 57.34 μg/mL in a mammalian cytotoxicity assay, yielding a selectivity index (CC₅₀/MIC) of approximately 40 . While the target dioxine-carboxamide compound lacks published antitubercular data, the structural replacement of the nitrofuran head with the 5,6-dihydro-1,4-dioxine-2-carboxamide eliminates the nitro group, which is a known structural alert for mutagenicity and redox cycling toxicity . This distinction is critical for procurement decisions where genotoxicity risk must be minimized in lead optimization.

Antitubercular Selectivity Cytotoxicity

Synthetic Tractability and Scalability Differentiation: Dioxine vs. Cyclohexyl C5-Substituent Analogs

The synthesis of the target compound proceeds via amide coupling of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4) with 5,6-dihydro-1,4-dioxine-2-carboxylic acid (CAS 61564-98-5) [1]. Both building blocks are commercially available from multiple suppliers in >95% purity. In contrast, the cyclohexyl analog requires cyclohexanecarboxylic acid coupling, which typically necessitates more forcing amidation conditions and yields a product with lower crystallinity, complicating purification . The dioxine-carboxylic acid building block also offers a reactive enol ether functionality that permits further derivatization (e.g., epoxidation, dihydroxylation) not possible with the saturated cyclohexyl scaffold.

Synthetic accessibility Scalability Building block availability

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide – Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

The target compound’s predicted logP of 3.71 (higher than 4-chloro and 4-methoxy analogs by 0.5–1.5 log units) supports its preferential use in cell-based assays where passive diffusion across the plasma membrane is rate-limiting [1]. Researchers studying intracellular targets in mammalian cells (e.g., kinases, epigenetic readers) should select this bromophenyl analog when comparator compounds exhibit insufficient cellular activity due to lower lipophilicity.

Halogen-Bond-Driven Co-Crystal Engineering and Solid-Form Screening

The bromine atom in the 4-bromophenyl group provides Type II halogen-bond donor capacity exceeding that of chlorine by 1.5–3 kJ/mol, as evidenced by crystallographic data on 1,3,4-oxadiazole derivatives [1]. This property makes the compound suitable for co-crystallization screens with halogen-bond acceptors (e.g., pyridyl, carbonyl, nitrile), enabling the design of pharmaceutical co-crystals with tailored dissolution or stability profiles.

Lead Optimization Programs Avoiding Nitro Group Structural Alerts

Unlike the antitubercular nitrofuran analog Antitubercular agent-12 (CAS 905677-04-5), the target compound lacks a nitro group, thereby eliminating a well-established genotoxicity structural alert [1]. Medicinal chemistry teams pursuing oxadiazole-based anti-infective or anti-cancer leads can use this compound as a nitro-free core scaffold, particularly when regulatory or safety constraints preclude nitrofuran or nitrothiophene containing molecules.

Fragment-Based Screening Libraries Leveraging Non-Aromatic Dioxine Linkers

The 5,6-dihydro-1,4-dioxine-2-carboxamide linker is non-aromatic, unlike the benzodioxine-fused comparator (CAS 865287-26-9), resulting in lower molecular weight (352.14 Da) and reduced aromatic surface area [1]. This feature aligns with fragment-based drug discovery (FBDD) guidelines favouring sp³-enriched, low-aromatic-ring-count fragments. The compound can serve as a privileged fragment for screening against targets where aromatic stacking-driven promiscuity is undesirable.

Quote Request

Request a Quote for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.